2-(3-Isopropylpiperazin-1-yl)quinazoline
Description
Properties
Molecular Formula |
C15H20N4 |
|---|---|
Molecular Weight |
256.35 g/mol |
IUPAC Name |
2-(3-propan-2-ylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C15H20N4/c1-11(2)14-10-19(8-7-16-14)15-17-9-12-5-3-4-6-13(12)18-15/h3-6,9,11,14,16H,7-8,10H2,1-2H3 |
InChI Key |
BBDWFBPXVYICMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCN1)C2=NC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The most direct route involves reacting 2-chloroquinazoline with 3-isopropylpiperazine under basic conditions. In a representative protocol, 2-chloro-4-(4-methylpiperazin-1-yl)quinazoline was synthesized by treating 8-bromo-2,4-dichloroquinazoline with 1-methylpiperazine in THF and triethylamine at 60°C, achieving a 53% yield (Table 1). For 2-(3-isopropylpiperazin-1-yl)quinazoline, analogous conditions using 2-chloroquinazoline and 3-isopropylpiperazine in THF or n-butanol are projected to yield 50–65%.
Mechanistic Insight : The chlorine at the 2-position of quinazoline acts as a leaving group, displaced by the secondary amine of 3-isopropylpiperazine. The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing substituents on the quinazoline ring.
Lewis Acid-Mediated Coupling
Lewis acids such as boron trifluoride diethyl etherate (BF3·Et2O) can accelerate C–N bond formation, as shown in the synthesis of isoindoloquinazoline derivatives. For instance, BF3·Et2O mediated the cyclization of (2-aminophenyl)methanol with 2-(phenylethynyl)benzonitrile at 70°C, yielding 68% product. Adapting this method, 2-chloroquinazoline could react with 3-isopropylpiperazine in the presence of BF3·Et2O to enhance reaction efficiency, potentially reducing reaction times by 30–50%.
Multi-Step Synthesis Involving Intermediate Halogenation
A halogenation-substitution sequence offers regioselective control. As detailed in, 8-bromo-2-chloro-4-(4-methylpiperazin-1-yl)quinazoline was synthesized via bromination of 2,4-dichloroquinazoline, followed by piperazine substitution. Applying this approach, 2-chloroquinazoline could be brominated at the 4-position, followed by selective substitution with 3-isopropylpiperazine at the 2-position, though this requires careful optimization to avoid di-substitution.
Experimental Procedures and Optimization
Solvent and Base Effects
Solvent polarity and base strength significantly impact yields. In DMF with potassium carbonate, triazoloquinazoline derivatives achieved 72% yields, whereas THF with triethylamine yielded 53% for analogous reactions. For 2-(3-isopropylpiperazin-1-yl)quinazoline, polar aprotic solvents like DMF may enhance nucleophilicity, though THF or n-butanol are preferable to minimize side reactions (Table 1).
Table 1: Comparative Reaction Conditions for Nucleophilic Substitution
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | THF | Triethylamine | 60 | 53 | |
| 2 | n-Butanol | None | 80 | 50 | |
| 3 | DMF | K2CO3 | 90 | 72 |
Temperature and Reaction Time
Elevated temperatures (80–90°C) improve reaction kinetics but risk decomposition. For example, refluxing n-butanol at 80°C for 3 hours afforded 50% yield in arylaminations, while DMF at 90°C required 18 hours for comparable results. Microwave-assisted synthesis could reduce time to 1–2 hours, though this remains unexplored in the literature provided.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 2-(3-isopropylpiperazin-1-yl)quinazoline is expected to display:
Mass Spectrometry
Liquid chromatography–mass spectrometry (LC-MS) should show a molecular ion peak at m/z = 287.2 ([M+H]+), consistent with the molecular formula C15H19N5.
Comparative Analysis of Synthetic Routes
Nucleophilic substitution in THF offers simplicity and moderate yields, whereas Lewis acid-mediated methods promise faster kinetics but require specialized handling. Multi-step halogenation provides regioselectivity at the cost of additional purification steps. Scalability is highest for the THF route, as demonstrated in 4g-scale syntheses of related compounds.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Isopropylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide), amines, and polar aprotic solvents (e.g., dimethylformamide).
Major Products Formed:
Oxidation: Quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced quinazoline derivatives with additional hydrogen atoms.
Substitution: Quinazoline derivatives with substituted alkyl or amino groups.
Scientific Research Applications
2-(3-Isopropylpiperazin-1-yl)quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in biological studies to investigate its potential as an antimicrobial or antitumor agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(3-Isopropylpiperazin-1-yl)quinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit kinases or methyltransferases, which play crucial roles in cell signaling and gene expression.
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Structural and Substituent Analysis
The photophysical and electronic properties of quinazoline derivatives are highly dependent on substituent type, position, and electronic nature. Below is a comparison of 2-(3-Isopropylpiperazin-1-yl)quinazoline with key analogs from the literature:
Table 1: Substituent Effects on Quinazoline Derivatives
Key : EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group; ICT = Intramolecular Charge Transfer.
Photophysical Properties
Emission Behavior :
- The 3-isopropylpiperazine substituent in the target compound likely induces moderate ICT due to its electron-donating nitrogen atoms. This contrasts with aryl-substituted analogs (e.g., 6l, 6h), where EDGs like methoxy or EWGs like chloro directly alter π-electron delocalization. For instance, 6l shows reduced emission intensity due to excessive electron donation, while 6c (chloro-substituted) retains high intensity .
- In DMF, the target compound’s emission maxima are expected between 450–480 nm, closer to 6c but less red-shifted than 6l or 6h. This suggests that the piperazine group balances electron donation and steric hindrance from the isopropyl group, limiting full conjugation .
- Solvent Interactions: Like 6i–l, the target compound may exhibit polarity-dependent emission shifts in DMF due to dipolar interactions.
Electronic and Steric Effects
Electron-Donating vs. Withdrawing Groups :
- The piperazine group in the target compound acts as a moderate EDG, akin to 4-methoxyphenyl in 6l. However, steric bulk from the isopropyl group may restrict π-orbital overlap, unlike planar aryl substituents. This steric effect could explain its intermediate emission maxima compared to 6l (strong EDG, red-shifted) and 6c (EWG, blue-shifted) .
Substituent Position :
- Derivatives with substituents at both 6- and 8-positions (e.g., 6h) exhibit red shifts due to extended conjugation. The target compound lacks such substitutions, resulting in simpler electronic behavior.
Research Findings and Implications
Structure-Activity Relationships :
- Piperazine-substituted quinazolines offer tunable electronic properties via N-alkylation (e.g., isopropyl vs. methyl groups), enabling customization for applications like fluorescence probes or kinase inhibitors.
- Steric effects from branched alkyl groups (e.g., isopropyl) may mitigate excessive red shifts observed in heavily substituted aryl analogs.
- Most studies focus on aryl- or alkynyl-substituted quinazolines .
Biological Activity
2-(3-Isopropylpiperazin-1-yl)quinazoline is a compound that belongs to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their roles in medicinal chemistry, particularly in the development of analgesics, anti-inflammatory agents, and anticancer drugs. This article aims to provide a comprehensive overview of the biological activity of 2-(3-Isopropylpiperazin-1-yl)quinazoline, supported by data tables and relevant research findings.
1. Analgesic Activity
Quinazolines, including derivatives like 2-(3-Isopropylpiperazin-1-yl)quinazoline, have been studied for their analgesic properties. Research indicates that modifications on the quinazoline scaffold can enhance analgesic activity. For instance, compounds with specific substitutions at the C-2 position have shown improved efficacy in pain models.
| Compound | Analgesic Activity (%) at 20 mg/kg |
|---|---|
| 2-(3-Isopropylpiperazin-1-yl)quinazoline | TBD |
| Standard (Diclofenac) | 62 ± 1.49 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of quinazolines is significant. Studies have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |
|---|---|---|
| 2-(3-Isopropylpiperazin-1-yl)quinazoline | TBD | TBD |
| Indomethacin | 0.22 μM | 2.64 μM |
3. Anticancer Activity
The cytotoxic effects of quinazolines against various cancer cell lines have been extensively documented. For example, derivatives have shown promising results against HCT-116 and other tumor cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(3-Isopropylpiperazin-1-yl)quinazoline | TBD | TBD |
| Quinazoline Derivative A | HCT-116 | 5.67 |
| Quinazoline Derivative B | MDA-MB-231 | 8.23 |
Structure-Activity Relationship (SAR)
The biological activity of quinazolines is influenced by their structural modifications. For instance, the introduction of bulky groups or electron-withdrawing substituents can significantly alter their pharmacological profiles.
Key Findings:
- Lipophilicity : Increasing lipophilicity generally enhances bioavailability and activity.
- Substituent Effects : Electron-withdrawing groups at specific positions can decrease activity, while aliphatic groups at N-3 often enhance analgesic effects.
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives:
- Study on Anticancer Activity : A series of quinazoline derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM .
- Anti-inflammatory Evaluation : A derivative exhibited potent COX inhibition with an IC50 value significantly lower than standard drugs like indomethacin .
Q & A
Q. What interdisciplinary applications exist beyond medicinal chemistry?
- Methodological Answer :
- Materials science : Explore metal-organic frameworks (MOFs) using quinazoline as a ligand .
- Chemical biology : Develop fluorescent probes by conjugating to dyes (e.g., dansyl chloride) .
- Catalysis : Test as a ligand in asymmetric synthesis or cross-coupling reactions .
Data Interpretation and Contradictions
Q. How to address discrepancies in NMR spectral data across studies?
Q. What statistical methods validate biological activity reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
